

Synthesis and purification methods for (R,R)-Cilastatin

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Compound of Interest		
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An In-depth Technical Guide to the Synthesis and Purification of (R,R)-Cilastatin

Introduction

Cilastatin is a crucial pharmaceutical compound that acts as a renal dehydropeptidase-I inhibitor.[1][2] Its primary role is to prevent the degradation of β -lactam antibiotics, most notably imipenem, within the kidneys.[1][2] This co-administration prolongs the antibiotic's efficacy and mitigates potential nephrotoxicity.[1][2] The chemical structure of Cilastatin is (Z)-7-[(2R)-2-amino-2-carboxyethyl]thio]-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid. [2][3] The specific stereochemistry, arising from the use of L-cysteine and (S)-2,2-dimethylcyclopropanecarboxamide, is critical for its biological activity. This guide provides a detailed overview of the synthetic routes and purification methodologies for producing high-purity (R,R)-Cilastatin, intended for researchers and professionals in drug development.

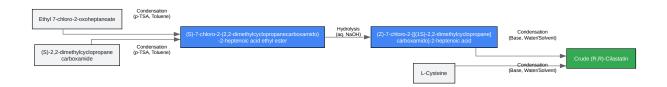
Synthesis of (R,R)-Cilastatin

The synthesis of Cilastatin predominantly involves the condensation of two key fragments: a derivative of a C7 heptenoic acid and the amino acid L-cysteine (which provides the (R) stereocenter at the amino acid moiety). The second chiral center is introduced from (S)-(+)-2,2-dimethylcyclopropane carboxamide.

A common synthetic approach involves the reaction of (Z)-7-chloro-2-[[(1S)-2,2-dimethylcyclopropane]carboxamido]-2-heptenoic acid with L-cysteine in the presence of a



base.[3][4][5] Variations in the base, solvent, and reaction conditions have been explored to optimize yield and purity.



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General Synthetic Pathway for Cilastatin.

Summary of Synthetic Methods

The following table summarizes various reported methods for the synthesis of Cilastatin, highlighting differences in catalysts, solvents, and yields.



Route	Key Reactants	Base <i>l</i> Catalyst	Solvent(s)	Yield	Reference
1	Ethyl 7- chloro-2- oxoheptanoat e + (S)- (+)-2,2- dimethylcyclo propane carboxamide, then L- cysteine HCl	p-TSA, then NaOH	Toluene, then aq. NaOH	19.7%	Graham D.W, et al.[3]
2	(Z)-7-chloro- ((S)-2,2- dimethylcyclo propanecarbo xamido)-2- heptenoic acid + L- cysteine HCl	-	-	18.3%	Shi Xiaohua, et al.[3]
3	(Z)-7-chloro- ((S)-2,2- dimethylcyclo propanecarbo xamido)-2- heptenoic acid + L- cysteine HCl	Alkaline conditions	Water	32.2%	Kumar Y., et al. (overall yield after purification)
4	(Z)-7-chloro- ((S)-2,2- dimethylcyclo propanecarbo xamido)-2- heptenoic acid ethyl	Triethylamine	Tetrahydrofur an (THF)	74.1%	Ouyang Luo, et al.[3]



	ester + L- cysteine HCl				
5	(Z)-(S)-7- Chloro-2- (2,2-dimethyl- cyclopropane carboxamide) -2-heptenoic acid + L- cystine HCl Monohydrate	DBU	N,N- Dimethylform amide (DMF)	~60%	(Calculated from example)[4]

Experimental Protocols

Protocol 1: Synthesis via Condensation in THF (Based on Ouyang Luo, et al.[3])

- Reaction Setup: To a suitable reactor, charge (Z)-7-chloro-((S)-2,2-dimethylcyclopropanecarboxamido)-2-heptenoic acid ethyl ester, L-cysteine hydrochloride, and tetrahydrofuran (THF).
- Base Addition: Add triethylamine as the base to the mixture.
- Reaction: Heat the reaction mixture to 80°C and maintain until reaction completion is confirmed by a suitable analytical method (e.g., HPLC).
- Work-up: Upon completion, cool the reaction mass. The product, Cilastatin, can then be
 isolated and subjected to purification. This method is noted for its mild conditions and high
 yield.[3]

Protocol 2: Synthesis using DBU in DMF (Based on Patent Example[4])

- Reactant Preparation: In a flask, dissolve (Z)-(S)-7-Chloro-2-(2,2-dimethyl-cyclopropane carboxamide)-2-heptenoic acid (50g) in N,N-Dimethylformamide (250ml).
- Base and Cysteine Addition: Add 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) (37g) followed by L-cystine Hydrochloride Monohydrate (44g) to the flask.

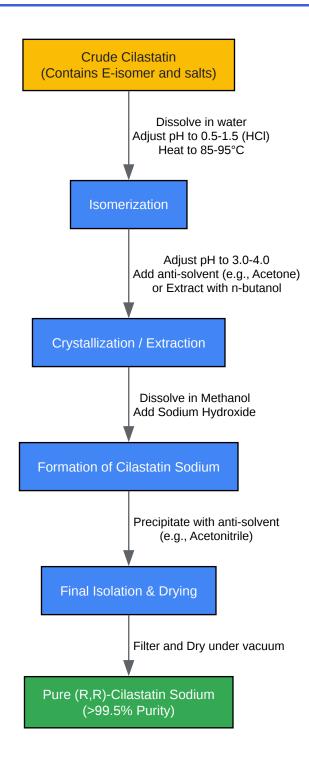


- Reaction: Heat the reaction mass to 70°C. Monitor the reaction for completion.
- Initial Isolation: After the reaction is complete, cool the mass to room temperature. Adjust the pH to 3-4 using formic acid.
- Crystallization: The product is crystallized out using acetonitrile. The resulting solid is filtered, washed, and dried, yielding crude Cilastatin acid ready for purification.[4]

Purification of (R,R)-Cilastatin

The purification of Cilastatin is a critical step to remove impurities, particularly the undesired E-isomer and inorganic salts formed during the synthesis.[1][5] Industrial-scale processes often aim to avoid cumbersome techniques like column chromatography in favor of more scalable methods such as crystallization and pH-mediated isomerization.[4][5][6]





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Typical Purification Workflow for Cilastatin.

Summary of Purification Methods

The table below outlines common purification strategies for Cilastatin.



Method	Key Steps	Solvents / Reagents	pH Range	Resulting Purity	Reference
Isomerization	Heating a solution of crude Cilastatin containing the E-isomer.	Water, Hydrochloric Acid	0.5 - 1.5	-	[1][7]
Crystallizatio n	Direct crystallization from the reaction mass after pH adjustment.	Water, Acetone, Methanol, THF, Acetonitrile	2.0 - 4.0	>98.5%	[5][7]
Solvent Extraction	Extraction into a water-immiscible alcohol followed by precipitation.	n-Butanol	2.0 - 4.0	-	[5][7]
Chromatogra phy	Purification using a non- ionic adsorbent resin or ion- exchange resin. (Often avoided in large scale).	Water, Methanol, Ethanol, Acetonitrile	-	High	[1][4]



Salt Formation	Dissolving Cilastatin acid in a solvent with a base, followed by precipitation with an anti- solvent.	Methanol, Sodium Hydroxide, Acetonitrile, Ethyl Acetate	Neutral	>99.5%	[7]
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Experimental Protocols

Protocol 3: Isomerization and Purification of Cilastatin Acid

- Isomerization: Take the crude reaction mass containing Cilastatin and its E-isomer. Adjust
 the pH to 0.5-1.5 with concentrated hydrochloric acid.[1] Heat the mixture to 85-95°C until
 the conversion of the E-isomer to the desired Z-isomer (Cilastatin) is maximized, as
 monitored by HPLC.[1][7]
- pH Adjustment for Precipitation: After isomerization, cool the solution. Adjust the pH to a range of 3.0 to 4.0 using a suitable base (e.g., sodium hydroxide solution) or acid (e.g., formic or acetic acid).[4][5]
- Crystallization: Add a water-miscible organic anti-solvent, such as acetone or acetonitrile, to precipitate the Cilastatin acid.[4][5]
- Isolation: Stir the resulting slurry, then filter the solid product. Wash the filter cake with the anti-solvent (e.g., acetone) and dry under vacuum to yield purified Cilastatin acid.[4][7] A purity of over 98.5% can be achieved with this method.[7]

Protocol 4: Preparation of High-Purity Cilastatin Sodium

- Salt Formation: Dissolve purified Cilastatin acid (65g) in methanol (390 ml) containing sodium hydroxide (7.02g) with stirring at 25-30°C until a clear solution is obtained.[7]
- Precipitation: Add the clear methanolic solution of sodium cilastatin to a larger volume of an anti-solvent, such as acetonitrile (2600 ml), under stirring at 25-30°C.[7]



• Isolation: The Cilastatin sodium salt will precipitate out of the solution. Filter the solid, wash with the anti-solvent, and dry under appropriate conditions. This process is designed to avoid chromatography and can yield Cilastatin sodium with a purity greater than 99.5%.[6][7]

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